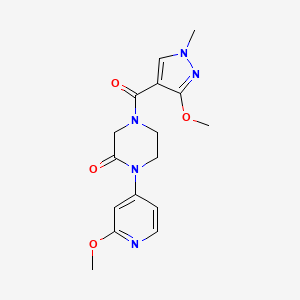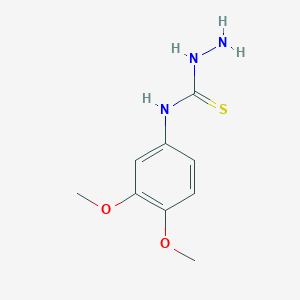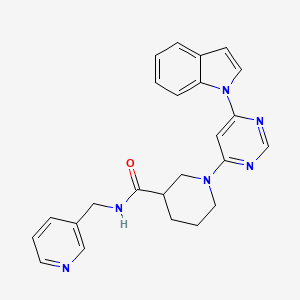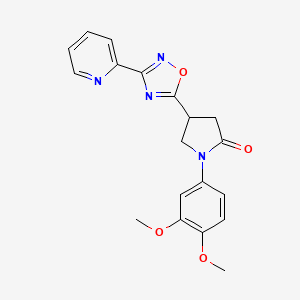![molecular formula C13H18ClNO2 B2624233 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1478411-49-2](/img/structure/B2624233.png)
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a promising drug candidate that has shown great potential in preclinical studies.
Mécanisme D'action
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to reduce the levels of cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential for drug resistance, which may limit its effectiveness in the long term.
Orientations Futures
There are several future directions for the research and development of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of combination therapies that can enhance the therapeutic effects of this compound. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of various types of cancer. It has shown significant potential in preclinical studies and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method, develop combination therapies, investigate drug resistance, and evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials for the synthesis of this compound are 4-chlorobenzylamine and 4-hydroxymethyltetrahydrofuran. The reaction involves the reaction of 4-chlorobenzylamine with 4-hydroxymethyltetrahydrofuran in the presence of a base, resulting in the formation of this compound. The purification of this compound is done by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and induce cell death. This compound has also been studied in combination with other drugs to enhance its therapeutic effects.
Propriétés
IUPAC Name |
4-[[(4-chlorophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-3-1-11(2-4-12)9-15-10-13(16)5-7-17-8-6-13/h1-4,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFQGHPXDYYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)



![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2624168.png)
![N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2624170.png)
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)